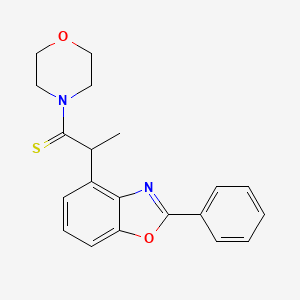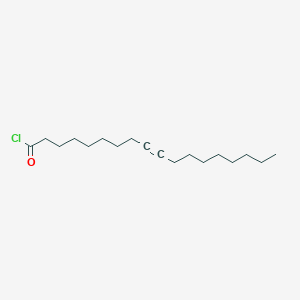
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form different piperazine derivatives.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for hydrolysis, and various solvents like dichloromethane and ethanol. Major products formed from these reactions include different substituted piperazines and their derivatives .
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various macromolecules, enhancing its biological activity . The polar nitrogen atoms in the piperazine ring contribute to its ability to interact with proteins and other biological targets .
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and used in research related to serotonin receptors.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used as an intermediate in the synthesis of various organic compounds.
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Propriétés
Numéro CAS |
61155-11-1 |
|---|---|
Formule moléculaire |
C11H22N2O3 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
ethyl 4-ethyl-3-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-3-12-6-7-13(11(15)16-4-2)9-10(12)5-8-14/h10,14H,3-9H2,1-2H3 |
Clé InChI |
JRQGREUQWTZNGU-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1CCO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-](/img/structure/B14598314.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)




![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)




